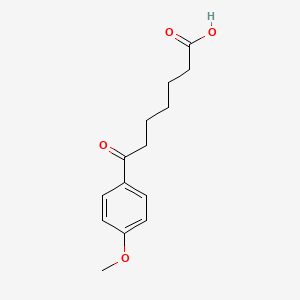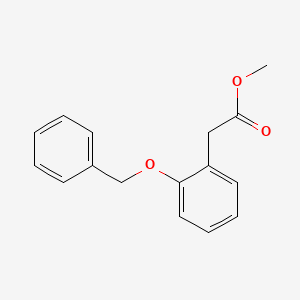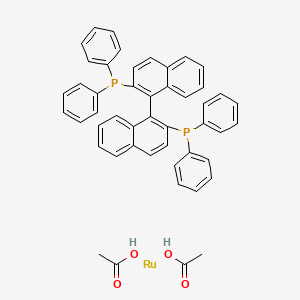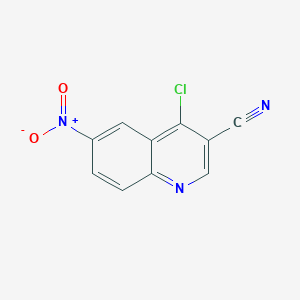
Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C7H10N2O3 . It is also known by its English name ethyl 2-methyl-3-oxo-1H-pyrazole-4-carboxylate . It is used as an intermediate in the synthesis of pesticides .
Molecular Structure Analysis
The molecular structure of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate consists of seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms . The monoisotopic mass is 170.069138 Da .Physical And Chemical Properties Analysis
Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate has a boiling point of 268.078 °C . It has a density of 1.3±0.1 g/cm3 and a molar refractivity of 42.0±0.5 cm3 . It has 5 H bond acceptors and 1 H bond donor .Scientific Research Applications
Pyrazole derivatives are a class of compounds that have been extensively studied due to their significant importance in research and applications . They hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They have been associated with diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
The synthesis of pyrazole derivatives involves diverse methods for accessing the pyrazole moiety. These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
In one example, the synthetic pathway consisted of the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol. Pyrazoles were afforded in good to excellent yields (70–95%) at room temperature .
Another area of interest is the synthesis and biological activity of sulfur-containing 1,2-azoles, in which the sulfur atom is bonded directly to the ring or through the spacers . The current trends in organic synthesis and medicinal chemistry are shown in convergence with the principles and metrics of green chemistry such as “metal-free” and “solvent-free” reactions, green solvent, homo- and heterogeneous catalyst, multicomponent reactions (MCR), one-pot process, atomic efficiency, molecular docking, primary screening .
Pyrazole derivatives are a class of compounds that have been extensively studied due to their significant importance in research and applications . They hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They have been associated with diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
The synthesis of pyrazole derivatives involves diverse methods for accessing the pyrazole moiety. These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
In one example, the synthetic pathway consisted of the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol. Pyrazoles were afforded in good to excellent yields (70–95%) at room temperature .
Another area of interest is the synthesis and biological activity of sulfur-containing 1,2-azoles, in which the sulfur atom is bonded directly to the ring or through the spacers . The current trends in organic synthesis and medicinal chemistry are shown in convergence with the principles and metrics of green chemistry such as “metal-free” and “solvent-free” reactions, green solvent, homo- and heterogeneous catalyst, multicomponent reactions (MCR), one-pot process, atomic efficiency, molecular docking, primary screening .
Pyrazole derivatives are a class of compounds that have been extensively studied due to their significant importance in research and applications . They hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They have been associated with diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
The synthesis of pyrazole derivatives involves diverse methods for accessing the pyrazole moiety. These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
In one example, the synthetic pathway consisted of the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol. Pyrazoles were afforded in good to excellent yields (70–95%) at room temperature .
Another area of interest is the synthesis and biological activity of sulfur-containing 1,2-azoles, in which the sulfur atom is bonded directly to the ring or through the spacers . The current trends in organic synthesis and medicinal chemistry are shown in convergence with the principles and metrics of green chemistry such as “metal-free” and “solvent-free” reactions, green solvent, homo- and heterogeneous catalyst, multicomponent reactions (MCR), one-pot process, atomic efficiency, molecular docking, primary screening .
Future Directions
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Therefore, Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate and its derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
properties
IUPAC Name |
ethyl 2-methyl-3-oxo-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4-8-9(2)6(5)10/h4,8H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKENTGBQCDMCNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNN(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455345 |
Source


|
| Record name | Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate | |
CAS RN |
88398-78-1 |
Source


|
| Record name | Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














